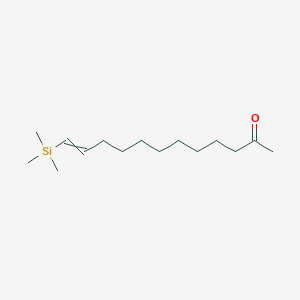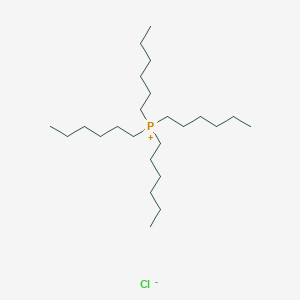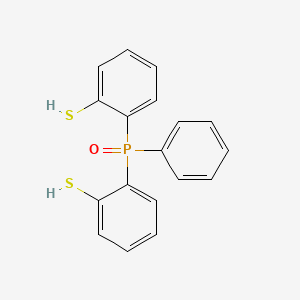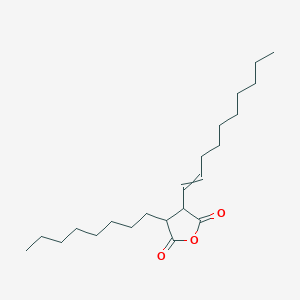![molecular formula C5H11O5P B14305233 Methyl [(dimethoxyphosphanyl)oxy]acetate CAS No. 113493-51-9](/img/structure/B14305233.png)
Methyl [(dimethoxyphosphanyl)oxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(dimethoxyphosphanyl)oxy]acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is characterized by the presence of a phosphanyl group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [(dimethoxyphosphanyl)oxy]acetate can be synthesized through the esterification of acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process may also involve the use of reactive distillation to separate the product from the reaction mixture efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(dimethoxyphosphanyl)oxy]acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form acetic acid and methanol in the presence of water and an acid or base catalyst.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Acetic acid and methanol.
Reduction: Corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [(dimethoxyphosphanyl)oxy]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl [(dimethoxyphosphanyl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphanyl group can participate in various biochemical pathways, influencing the activity of enzymes and other proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Methyl [(dimethoxyphosphanyl)oxy]acetate is unique due to its specific phosphanyl group, which imparts distinct chemical reactivity and biological activity compared to other similar esters. This uniqueness makes it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
113493-51-9 |
|---|---|
Molekularformel |
C5H11O5P |
Molekulargewicht |
182.11 g/mol |
IUPAC-Name |
methyl 2-dimethoxyphosphanyloxyacetate |
InChI |
InChI=1S/C5H11O5P/c1-7-5(6)4-10-11(8-2)9-3/h4H2,1-3H3 |
InChI-Schlüssel |
UXCVLGZBQWJYET-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)COP(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)


![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)


![Methyl [1-(nitromethyl)cyclopentyl]acetate](/img/structure/B14305210.png)



